molecular formula C7H7F2NO2S B2864865 3,4-difluoro-N-methylbenzene-1-sulfonamide CAS No. 888697-77-6

3,4-difluoro-N-methylbenzene-1-sulfonamide

Cat. No. B2864865
CAS RN: 888697-77-6
M. Wt: 207.19
InChI Key: JPCRKIRQKGTNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F2NO2S. It has a molecular weight of 207.2 . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for 3,4-difluoro-N-methylbenzene-1-sulfonamide is 1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamide compounds serve as crucial intermediates in the synthesis of various organic molecules. For instance, they have been employed in the Julia-Kocienski olefination reactions, offering pathways to synthesize alkenes and dienes with significant yields and stereoselectivities. This application underscores the role of sulfonamide derivatives in facilitating complex organic transformations, including the high-yielding synthesis of methoxylated stilbenes, highlighting their versatility in organic synthesis and the potential for creating biologically active compounds (Alonso et al., 2005).

Materials Science

In materials science, sulfonamides have been utilized in the development of poly(arylene ether)s, demonstrating the influence of alkyl chain length on thermal properties such as the glass transition temperature. This research provides insights into designing polymers with tailored thermal characteristics for various applications, from aerospace to electronics, showcasing the adaptability of sulfonamide-based monomers in polymer chemistry (Andrejevic et al., 2015).

Pharmacological Research

In the realm of pharmacological research, sulfonamide derivatives have shown promise as anticancer agents. Complexes bearing sulfonamide ligands have been evaluated against cisplatin-resistant ovarian cancer cells, displaying potent anticancer activity. This suggests their potential as alternative therapeutic agents for treating resistant forms of cancer, indicating the diverse biological activities of sulfonamide compounds and their relevance in developing new cancer treatments (Samper et al., 2017).

Environmental Science

Sulfonamide compounds have also found applications in environmental science, particularly in the remediation of pollutants. Studies on the oxidation of perfluorinated compounds using persulfate, under conditions suitable for in-situ groundwater remediation, illustrate the potential of sulfonamide-based processes in addressing environmental contaminants. This highlights the role of sulfonamide derivatives in developing effective methods for the degradation of persistent organic pollutants, contributing to cleaner water resources (Park et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram and a signal word “Warning” according to its Safety Information . For more detailed safety information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3,4-difluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCRKIRQKGTNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-methylbenzene-1-sulfonamide

Synthesis routes and methods

Procedure details

Commercially available 3,4-difluorophenylsulfonylchloride (117 μL, 0.87 mmol) was dissolved in dichloromethane (5 mL), and methylamine hydrochloride (49 mg, 0.73 mmol) and triethylamine (203 μL, 1.45 mmol) were added, followed by stirring at room temperature for 2 hours. To the reaction solution, water (15 mL) was added, extraction was carried out twice with dichloromethane (15 mL), and washing was carried out with saturated brine (15 mL), followed by drying over sodium sulfate. The solvent was distilled off under reduced pressure, followed by vacuum drying, to afford the desired compound (44.7 mg, yield 30%) as a colorless oil.
Quantity
117 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step Two
Quantity
203 μL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
30%

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